molecular formula C14H13NO2 B6573974 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1241489-04-2

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6573974
CAS No.: 1241489-04-2
M. Wt: 227.26 g/mol
InChI Key: LPQLMQSSMIBAAR-UHFFFAOYSA-N
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Description

2-(Furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a structurally unique compound characterized by a furan-3-carbonyl group attached to the nitrogen atom at position 2 of the tetrahydroisoquinoline scaffold. This compound belongs to a class of bioactive molecules with diverse pharmacological applications, particularly in modulating peroxisome proliferator-activated receptor gamma (PPARγ) activity. A notable derivative, compound 20g [(E)-7-[2-(cyclopent-3-enyl)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-THIQ], demonstrates potent PPARγ partial agonist activity (EC50 = 13 nM) with high selectivity over protein tyrosine phosphatase 1B (PTP1B) inhibition (IC50 = 1100 nM) .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQLMQSSMIBAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the furan ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the use of sulfur ylides and alkynes to construct the furan ring, which is then coupled with the tetrahydroisoquinoline structure through a series of nucleophilic addition and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.

Scientific Research Applications

2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the tetrahydroisoquinoline moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of THIQ derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents at Position 2 Other Substituents Biological Activity Reference
2-(Furan-3-carbonyl)-THIQ (20g) 3-(2-Furyl)acryloyl 6-Tetrazolyl, 7-Oxazolyl PPARγ partial agonist (EC50 13 nM)
2-(3-Piperidyl)-THIQ (6c) 3-Piperidyl 6,7-Dimethoxy Bradycardic agent (in vivo activity)
2-(Trifluoroacetyl)-THIQ-7-sulfonyl chloride Trifluoroacetyl 7-Sulfonyl chloride Intermediate for acyl-CoA inhibitors
2-Phenyl-THIQ-1-carbonitrile Phenyl 1-Carbonitrile Synthetic intermediate (no reported bioactivity)
5-(4-Chlorophenyl)-3-(2-furyl)-triazolo[3,4-a]isoquinoline Triazolo-fused core 4-Chlorophenyl, 2-Furyl Structural novelty (crystallography)

Key Observations:

  • Furan-3-carbonyl vs. Piperidyl Groups : The furan-3-carbonyl group in 20g enhances PPARγ selectivity, while the 3-piperidyl group in 6c confers bradycardic activity. Methoxy groups at positions 6 and 7 in 6c are critical for in vitro potency, emphasizing the role of substitution patterns .
  • Electron-Withdrawing Groups : The trifluoroacetyl group in sulfonyl chloride derivatives (e.g., 4 and 5 ) increases reactivity, making them intermediates for enzyme inhibitors .
  • Furan vs. Phenyl : Furan-based substituents (e.g., in 20g and triazolo derivatives) improve ligand-receptor interactions compared to simple phenyl groups, as seen in carbonitrile analogues .

Pharmacological Activity

  • PPARγ Agonists: 20g’s partial agonism avoids the side effects (e.g., weight gain) associated with full agonists like pioglitazone. Its EC50 (13 nM) is superior to many non-THIQ PPARγ modulators .
  • Bradycardic Agents : 6c reduces heart rate in rats without affecting blood pressure, highlighting the therapeutic specificity of piperidyl-substituted THIQs .
  • Enzyme Inhibitors: Trifluoroacetyl-sulfonyl derivatives serve as precursors for acyl-CoA monoacylglycerol acyltransferase inhibitors, though their direct bioactivity remains unexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

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